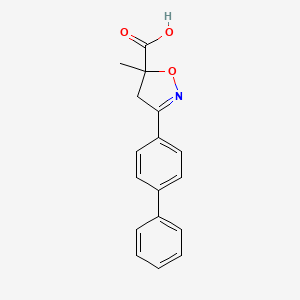
5-Methyl-3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 . It is used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of isoxazoles, such as this compound, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A series of isoxazole–Carboxamide derivatives have been synthesized using the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be found in databases like Sigma-Aldrich . For this specific compound, it has a molecular weight of 203.19 and its melting point is 192-194 °C (lit.) .科学研究应用
MPDO has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various heterocyclic compounds such as benzimidazoles and oxazoles. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, MPDO has been used in the synthesis of polymers and in the preparation of organic dyes.
作用机制
The mechanism of action of MPDO is not well understood. However, it is believed to interact with certain enzymes in the body, such as cytochrome P450, which are responsible for metabolizing drugs and other compounds. Additionally, it is believed to interact with certain receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPDO are not well understood. However, research has suggested that it may have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
MPDO has several advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, it is relatively stable and has a low toxicity. However, one of the main limitations is that it is not very soluble in water, making it difficult to use in certain experiments.
未来方向
MPDO has a wide range of potential applications in the field of medicine and scientific research. In the future, it could be used in the synthesis of new drugs and treatments for various diseases. Additionally, it could be used in the development of new materials and technologies, such as polymers and dyes. Additionally, further research could be conducted to better understand its biochemical and physiological effects. Finally, it could be used in combination with other compounds to create novel therapeutic agents.
合成方法
MPDO can be synthesized using the reaction of 4-chlorobutyric acid and phenylhydrazine in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 70-90 °C for a period of 1-2 hours. The resulting product is a white crystalline powder with a melting point of 190-192 °C and a boiling point of 431.3 °C.
安全和危害
属性
IUPAC Name |
5-methyl-3-(4-phenylphenyl)-4H-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-17(16(19)20)11-15(18-21-17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGKYXPBMDQGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350124.png)
![3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350130.png)
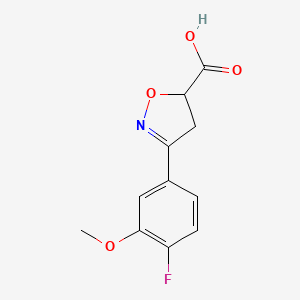
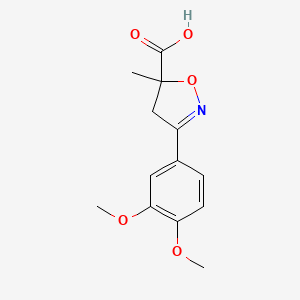
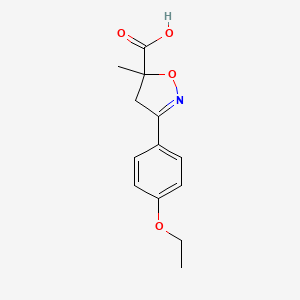
![3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350152.png)
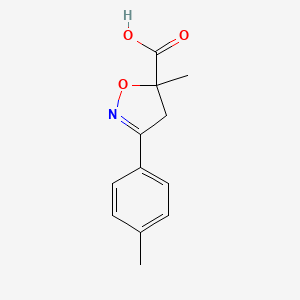
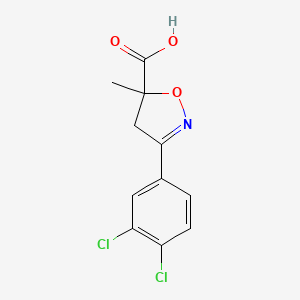
![3-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350186.png)

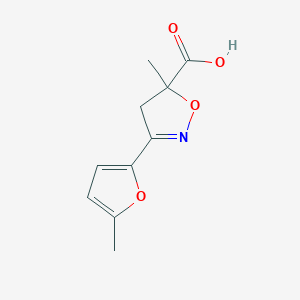
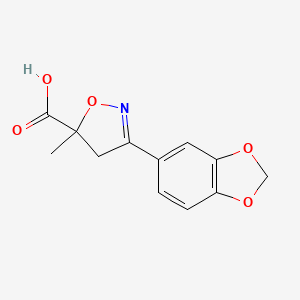
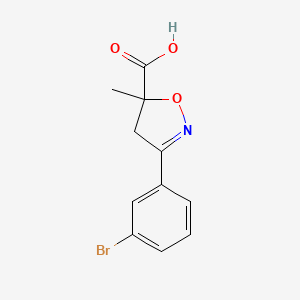
![5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350234.png)